molecular formula C21H18N6OS B2755540 N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203171-86-1

N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2755540
CAS No.: 1203171-86-1
M. Wt: 402.48
InChI Key: RKQRPHNZCGAPGT-UHFFFAOYSA-N
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Description

“N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a pyrrolidine ring, a pyridazine ring, and a thiadiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cycloaddition reactions. For example, cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .


Molecular Structure Analysis

The compound contains several cyclic structures, including a pyrrolidine ring, a pyridazine ring, and a thiadiazole ring. These rings can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the rings .

Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic Compound Synthesis : A study by Patel, G. K., & Patel, H. S. (2015) detailed the synthesis of heterocyclic compounds similar to the chemical . These compounds showed promising antibacterial and antifungal activities.

  • Antiviral Drug Discovery : De Clercq, E. (2009) explored various compounds in antiviral drug discovery, including structures related to the mentioned chemical, indicating its potential in developing antiviral agents (De Clercq, E. (2009)).

  • Analgesic and Anti-inflammatory Activities : Research by Demchenko, A., et al. (2015) on similar compounds revealed their potential in vivo analgesic and anti-inflammatory activities.

Antimicrobial and Antituberculosis Properties

  • Antimycobacterial Activity : Studies have shown that compounds with structures similar to the chemical have been effective against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment (Gezginci, M., Martin, A. A., & Franzblau, S. (1998)).

  • Inhibition of Mycobacterium tuberculosis GyrB : Jeankumar, V. U., et al. (2013) synthesized compounds that inhibited the GyrB ATPase of Mycobacterium smegmatis and Mycobacterium tuberculosis, suggesting a possible application for the chemical in treating tuberculosis (Jeankumar, V. U., et al. (2013)).

Other Applications

  • Insecticidal Properties : Fadda, A., et al. (2017) demonstrated the insecticidal properties of compounds incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, suggesting similar potential applications for the chemical (Fadda, A., et al. (2017)).

  • Antioxidant Studies : Ahmad, M., et al. (2012) conducted antioxidant studies on compounds with a similar structure, indicating potential antioxidant applications for the chemical (Ahmad, M., et al. (2012)).

  • Chromium Ion Sensing : Hajiaghababaei, L., et al. (2016) utilized a similar compound as a sensing material in a PVC membrane for the detection of chromium ions, suggesting the chemical's potential application in ion sensing technologies (Hajiaghababaei, L., et al. (2016)).

Properties

IUPAC Name

N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6OS/c28-21(15-5-8-18-19(13-15)26-29-25-18)22-16-6-3-14(4-7-16)17-9-10-20(24-23-17)27-11-1-2-12-27/h3-10,13H,1-2,11-12H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQRPHNZCGAPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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